3-(3-chlorophenyl)-N-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
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Overview
Description
3-(3-chlorophenyl)-N-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a chlorophenyl group, a furan-2-ylmethyl group, and a dihydroquinazoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-N-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the quinazoline core.
Attachment of the Furan-2-ylmethyl Group: The furan-2-ylmethyl group can be attached through a Friedel-Crafts alkylation reaction, where furan reacts with an appropriate alkylating agent in the presence of a Lewis acid catalyst.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an amine derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)-N-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinazoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dihydroquinazoline derivatives.
Scientific Research Applications
3-(3-chlorophenyl)-N-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-N-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may inhibit kinases or other enzymes critical for cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(3-chlorophenyl)-N-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide: shares structural similarities with other quinazoline derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinazoline derivatives
Properties
Molecular Formula |
C20H14ClN3O3 |
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Molecular Weight |
379.8 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-N-(furan-2-ylmethyl)-4-oxoquinazoline-7-carboxamide |
InChI |
InChI=1S/C20H14ClN3O3/c21-14-3-1-4-15(10-14)24-12-23-18-9-13(6-7-17(18)20(24)26)19(25)22-11-16-5-2-8-27-16/h1-10,12H,11H2,(H,22,25) |
InChI Key |
DWGCVSBWTOFDQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C=NC3=C(C2=O)C=CC(=C3)C(=O)NCC4=CC=CO4 |
Origin of Product |
United States |
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